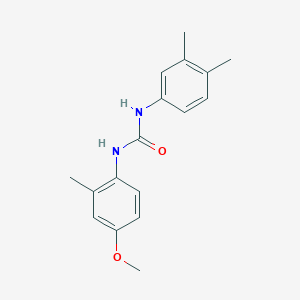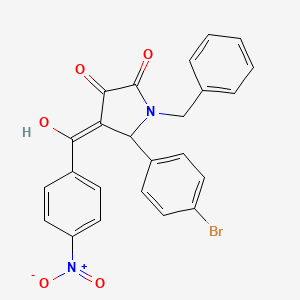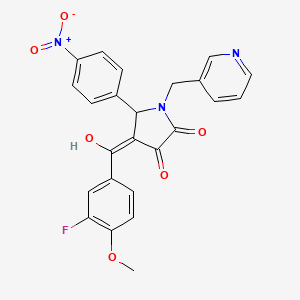![molecular formula C14H12F2N2O3S B5345792 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as DAS, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a member of the sulfonamide class of compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
作用机制
The mechanism of action of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is not fully understood, but it is believed to exert its anticancer effects by inhibiting the activity of the protein HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins and leads to their degradation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is a small molecule inhibitor, which may limit its effectiveness in treating certain types of cancer.
未来方向
There are several future directions for research on 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide. One area of focus is on improving our understanding of its mechanism of action. By gaining a better understanding of how this compound works, we may be able to identify new targets for cancer therapy. Another area of focus is on developing new formulations of this compound that may be more effective in treating certain types of cancer. Finally, there is also interest in exploring the potential use of this compound as an antimicrobial agent or in the treatment of inflammatory diseases.
合成方法
The synthesis of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide involves the reaction of 2,6-difluoroaniline with chlorosulfonic acid to form a sulfonamide intermediate. The intermediate is then reacted with 2-methylbenzoic acid to produce this compound. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale.
科学研究应用
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
属性
IUPAC Name |
5-[(2,6-difluorophenyl)sulfamoyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-8-5-6-9(7-10(8)14(17)19)22(20,21)18-13-11(15)3-2-4-12(13)16/h2-7,18H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVYZUJTKPUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)


![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)